4-(3,4,5-Trifluorophenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4,5-Trifluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol . This compound is characterized by the presence of a trifluorophenyl group attached to a butenone moiety, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(3,4,5-Trifluorophenyl)but-3-en-2-one typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate enone precursor under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4,5-Trifluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane using reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,4,5-Trifluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3,4,5-Trifluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trifluorophenylboronic acid: Another trifluorophenyl derivative used in organic synthesis and medicinal chemistry.
3,4,5-Trifluorophenylacetic acid: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(3,4,5-Trifluorophenyl)but-3-en-2-one is unique due to its enone moiety, which imparts distinct reactivity and versatility in chemical transformations. Its trifluorophenyl group also enhances its stability and binding properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H7F3O |
---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
(E)-4-(3,4,5-trifluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H7F3O/c1-6(14)2-3-7-4-8(11)10(13)9(12)5-7/h2-5H,1H3/b3-2+ |
InChI-Schlüssel |
MNJNZGMXULKCEI-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC(=C(C(=C1)F)F)F |
Kanonische SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.